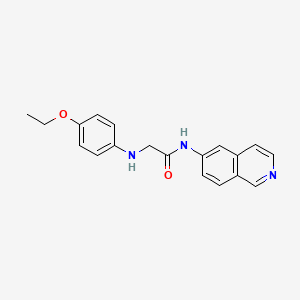
2,5-bis(methylsulfanyl)-1H-pyrimidin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-bis(methylsulfanyl)-1H-pyrimidin-6-one is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of sulfur atoms in the molecule imparts unique chemical properties, making it a valuable subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(methylsulfanyl)-1H-pyrimidin-6-one typically involves the reaction of 2,5-dichloropyrimidine with sodium methylthiolate. The reaction is carried out in a suitable solvent, such as dimethylformamide, under reflux conditions. The general reaction scheme is as follows:
2,5-dichloropyrimidine+2NaSCH3→this compound+2NaCl
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-bis(methylsulfanyl)-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form derivatives with different oxidation states of sulfur.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur derivatives.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2,5-bis(methylsulfanyl)-1H-pyrimidin-6-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets effectively.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Chemical Biology: It is used as a probe to study sulfur-containing biomolecules and their interactions.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,5-bis(methylsulfanyl)-1H-pyrimidin-6-one involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with nucleic acids, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-bis(methylsulfanyl)-pyrimido[4,5-d]pyrimidine
- 2,5-bis(5-tertbutyl-2-benzoxazolyl)thiophene
Uniqueness
2,5-bis(methylsulfanyl)-1H-pyrimidin-6-one is unique due to its specific arrangement of sulfur and nitrogen atoms within the pyrimidine ring. This structural feature imparts distinct chemical properties, such as enhanced reactivity towards nucleophiles and electrophiles. Compared to similar compounds, it offers a versatile platform for chemical modifications and functionalization, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
6962-95-4 |
|---|---|
Formule moléculaire |
C6H8N2OS2 |
Poids moléculaire |
188.3 g/mol |
Nom IUPAC |
2,5-bis(methylsulfanyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H8N2OS2/c1-10-4-3-7-6(11-2)8-5(4)9/h3H,1-2H3,(H,7,8,9) |
Clé InChI |
LHQGXCUPODCNDS-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CN=C(NC1=O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1,1'-Biphenyl]-2-sulfonic acid](/img/structure/B12910868.png)





![Cyclohepta[b]pyrrole, 2-chloro-8-(2-pyridinyl)-](/img/structure/B12910917.png)



